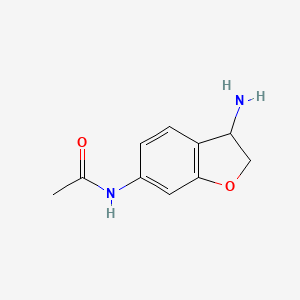

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

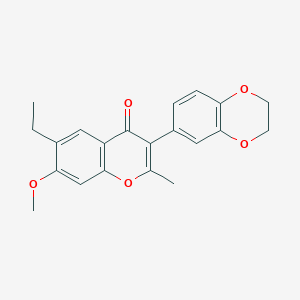

“N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide” is a compound that contains a benzofuran ring, which is a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C10H12N2O2/c1-6(13)12-7-2-3-8-9(11)5-14-10(8)4-7/h2-4,9H,5,11H2,1H3,(H,12,13) . This indicates that the compound has a molecular weight of 192.22 . Physical And Chemical Properties Analysis

“this compound” is a white solid with a molecular weight of 192.22 .Applications De Recherche Scientifique

Selective Inhibition of Inducible Nitric Oxide Synthase

N-(3-(Aminomethyl)benzyl)acetamidine, a close analogue of N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide, has been identified as a slow, tight-binding, and highly selective inhibitor of human inducible nitric- oxide synthase (iNOS) both in vitro and in vivo. Its inhibition mechanism is dependent on the cofactor NADPH, and it shows remarkable selectivity for iNOS over neuronal and endothelial NOS, demonstrating potential therapeutic applications in conditions associated with excessive nitric oxide production by iNOS, such as inflammatory diseases and sepsis Garvey et al., 1997.

Anticonvulsant Activity

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity against maximal electroshock induced seizures in mice. Some derivatives demonstrated comparable anticonvulsant potency to phenytoin, indicating the potential utility of benzofuran-acetamide scaffolds in the development of new antiepileptic drugs Shakya et al., 2016.

Modulation of Optical Properties for Biological Imaging

The structural modification of benzofuran derivatives has been studied to optimize their linear and nonlinear optical properties for applications in biological imaging. Introducing different electron-donating and electron-withdrawing groups to the benzofuran core was investigated to enhance the fluorescent properties of these molecules for better imaging contrast and efficiency in biological systems Krawczyk, 2020.

Safety and Hazards

The safety information for “N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide” indicates that it has the hazard statements H302, H315, H318, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .

Propriétés

IUPAC Name |

N-(3-amino-2,3-dihydro-1-benzofuran-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6(13)12-7-2-3-8-9(11)5-14-10(8)4-7/h2-4,9H,5,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXFKVKFODJKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2763980.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2763981.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2763985.png)

![3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2763986.png)

![N-[(2-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2763987.png)

![(E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2763996.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2763998.png)